molecular formula C18H13N3OS B12907749 2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline CAS No. 50930-12-6

2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline

Cat. No.: B12907749
CAS No.: 50930-12-6
M. Wt: 319.4 g/mol
InChI Key: IZPDGQDHNDZSBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one typically involves the condensation of naphthyl-substituted cyclohexenones with guanidine in the presence of sodium ethoxide (NaOEt). This reaction yields a series of 2-amino-5-aryl-5,6-dihydro-7-(naphthalen-2-yl)quinazolin-4-ols .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same condensation reaction, optimized for higher yields and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. This binding can inhibit or modulate the activity of these targets, leading to therapeutic effects such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

50930-12-6

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

2-amino-5-naphthalen-2-ylsulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C18H13N3OS/c19-18-20-14-6-3-7-15(16(14)17(22)21-18)23-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H3,19,20,21,22)

InChI Key

IZPDGQDHNDZSBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C(=O)NC(=N4)N

Origin of Product

United States

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